Cas no 29581-98-4 (3-(2-Carboxy-2-formamidoethyl)disulfanyl-2-formamidopropanoic Acid)

3-(2-Carboxy-2-formamidoehtyl)disulfanyl-2-formamidopropanoic acid is a specialized organic compound featuring a disulfide bridge and multiple functional groups, including carboxyl and formamido moieties. Its structural complexity enables potential applications in peptide synthesis, biochemical research, and as a precursor for disulfide-containing molecules. The presence of both carboxylic acid and formamide groups enhances its reactivity, facilitating selective modifications or crosslinking in molecular design. The disulfide linkage offers redox-responsive properties, making it valuable in studies involving dynamic covalent chemistry or controlled release systems. This compound’s multifunctionality and stability under controlled conditions make it a versatile intermediate for advanced chemical and pharmaceutical research.
3-(2-Carboxy-2-formamidoethyl)disulfanyl-2-formamidopropanoic Acid structure
29581-98-4 structure
Product Name:3-(2-Carboxy-2-formamidoethyl)disulfanyl-2-formamidopropanoic Acid
CAS No:29581-98-4
MF:C8H12N2O6S2
MW:296.320679664612
CID:280067
Update Time:2025-05-19

3-(2-Carboxy-2-formamidoethyl)disulfanyl-2-formamidopropanoic Acid Chemical and Physical Properties

Names and Identifiers

    • L-Cystine,N,N'-diformyl-
    • N,N'-Diformyl-L-cystine
    • D-4-trifluoromethyl-mandelic acid
    • N,N'-Diformyl-cystin
    • N,N'-Diformyl-L-cystin
    • p-trifluoromethylmandelic acid
    • 3-(2-Carboxy-2-formamidoethyl)disulfanyl-2-formamidopropanoic Acid
    • Inchi: 1S/C8H12N2O6S2/c11-3-9-5(7(13)14)1-17-18-2-6(8(15)16)10-4-12/h3-6H,1-2H2,(H,9,11)(H,10,12)(H,13,14)(H,15,16)
    • InChI Key: AHYQLWRZIWXMJA-UHFFFAOYSA-N
    • SMILES: S(CC(C(=O)O)NC=O)SCC(C(=O)O)NC=O

Computed Properties

  • Exact Mass: 296.01400

Experimental Properties

  • PSA: 183.40000
  • LogP: 0.81980

3-(2-Carboxy-2-formamidoethyl)disulfanyl-2-formamidopropanoic Acid Customs Data

  • HS CODE:2930909090
  • Customs Data:

    China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

3-(2-Carboxy-2-formamidoethyl)disulfanyl-2-formamidopropanoic Acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
C179218-500mg
3-[(2-Carboxy-2-formamidoethyl)disulfanyl]-2-formamidopropanoic Acid
29581-98-4
500mg
$ 50.00 2022-06-06
TRC
C179218-1g
3-[(2-Carboxy-2-formamidoethyl)disulfanyl]-2-formamidopropanoic Acid
29581-98-4
1g
$ 70.00 2022-06-06
TRC
C179218-5g
3-[(2-Carboxy-2-formamidoethyl)disulfanyl]-2-formamidopropanoic Acid
29581-98-4
5g
$ 275.00 2022-06-06

3-(2-Carboxy-2-formamidoethyl)disulfanyl-2-formamidopropanoic Acid Related Literature

Additional information on 3-(2-Carboxy-2-formamidoethyl)disulfanyl-2-formamidopropanoic Acid

Professional Introduction to 3-(2-Carboxy-2-formamidoethyl)disulfanyl-2-formamidopropanoic Acid (CAS No. 29581-98-4)

3-(2-Carboxy-2-formamidoethyl)disulfanyl-2-formamidopropanoic Acid, with the CAS number 29581-98-4, is a specialized organic compound that has garnered significant attention in the field of chemical and biomedical research. This compound, characterized by its complex structure, exhibits a unique combination of functional groups that make it a versatile intermediate in the synthesis of various pharmacologically active molecules. The presence of both carboxylic acid and formamide groups, along with a disulfanyl bridge, imparts distinct reactivity and binding properties that are highly valuable in drug discovery and development.

The< strong>3-(2-Carboxy-2-formamidoethyl)disulfanyl-2-formamidopropanoic Acid molecule is particularly interesting due to its potential applications in the design of novel therapeutic agents. Recent studies have highlighted its role as a building block in the synthesis of protease inhibitors, which are crucial in the treatment of various inflammatory and infectious diseases. The disulfanyl group, in particular, has been shown to enhance the stability and bioavailability of drug molecules, making it an attractive feature for medicinal chemists.

In the realm of biochemical research, this compound has been explored for its interactions with biological targets. The formamide group, for instance, can participate in hydrogen bonding interactions, which are essential for the binding affinity of drug molecules to their receptors. This property makes it a valuable component in the development of small-molecule drugs that require precise targeting and high specificity.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of 3-(2-Carboxy-2-formamidoethyl)disulfanyl-2-formamidopropanoic Acid with various biological targets. These studies have revealed that the compound can effectively modulate the activity of enzymes involved in metabolic pathways, suggesting its potential use in treating metabolic disorders. Additionally, its ability to form stable complexes with metal ions has opened up avenues for applications in metallodrug development.

The synthesis of 3-(2-Carboxy-2-formamidoethyl)disulfanyl-2-formamidopropanoic Acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The use of advanced catalytic systems has been reported to improve the efficiency of these synthetic routes. For instance, transition metal-catalyzed cross-coupling reactions have been employed to introduce the disulfanyl group into the molecular framework with high selectivity.

From a pharmaceutical perspective, the< strong>3-(2-Carboxy-2-formamidoethyl)disulfanyl-2-formamidopropanoic Acid compound has shown promise as a precursor for novel antibiotics. Its structural features allow it to interact with bacterial enzymes in ways that disrupt essential metabolic processes. This has led to interest in developing derivatives of this compound that exhibit enhanced antibacterial activity while minimizing side effects.

The role of 3-(2-Carboxy-2-formamidoethyl)disulfanyl-2-formamidopropanoic Acid in materials science is also noteworthy. Its ability to form coordination complexes with metal ions has been exploited in the development of smart materials that can respond to environmental stimuli. These materials have potential applications in sensors and actuators, where precise control over molecular interactions is crucial.

In conclusion, 3-(2-Carboxy-2-formamidoethyl)disulfanyl-2-formamidopropanoic Acid (CAS No. 29581-98-4) is a multifaceted compound with significant potential across various domains of science and technology. Its unique structural features and reactivity make it an invaluable tool for researchers working on drug discovery, biochemical interactions, synthetic chemistry, and materials science. As our understanding of its properties continues to grow, so too will its applications in addressing some of the most pressing challenges in modern science.

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